molecular formula C7H12N4O B1280063 5-Amino-1-propyl-1H-imidazole-4-carboxamide CAS No. 61507-88-8

5-Amino-1-propyl-1H-imidazole-4-carboxamide

Cat. No.: B1280063
CAS No.: 61507-88-8
M. Wt: 168.2 g/mol
InChI Key: LVONFJCKVYNYTJ-UHFFFAOYSA-N
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Description

5-Amino-1-propyl-1H-imidazole-4-carboxamide: is a chemical compound with the molecular formula C7H12N4O. It is a derivative of imidazole, a five-membered ring containing nitrogen atoms.

Biochemical Analysis

Biochemical Properties

5-Amino-1-propyl-1H-imidazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine transporters and adenosine kinase, leading to the formation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide-5′-monophosphate (ZMP), which mimics AMP and stimulates AMP-activated protein kinase (AMPK) activity . This interaction is crucial for its role in modulating cellular energy homeostasis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates AMPK, which in turn regulates glucose and lipid metabolism, protein synthesis, and cellular proliferation . Additionally, it has been observed to have antifibrotic effects in several cell types, making it a potential therapeutic agent for countering fibrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its uptake into cells via adenosine transporters and subsequent phosphorylation by adenosine kinase to form ZMP . ZMP mimics AMP, leading to the activation of AMPK. This activation results in various downstream effects, including modulation of protein synthesis, glucose and lipid metabolism, and regulation of cytokine production and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to the compound can lead to sustained activation of AMPK and its associated metabolic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively activates AMPK and modulates metabolic pathways without causing significant adverse effects . At higher doses, it may lead to toxic effects, including potential disruptions in cellular energy homeostasis and metabolic imbalances .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as adenosine kinase and AMPK, influencing metabolic flux and metabolite levels . The activation of AMPK by this compound leads to increased glucose uptake and fatty acid oxidation, contributing to its overall metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via adenosine transporters . These transporters facilitate its uptake into cells, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its interactions with various binding proteins and transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with adenosine kinase and AMPK . Its activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects. Additionally, post-translational modifications may play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-propyl-1H-imidazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 1-propyl-1H-imidazole-4-carboxamide with ammonia in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-propyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Amino-1-propyl-1H-imidazole-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays. It may also be used in the development of new diagnostic tools .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. It may have activity against certain diseases or conditions .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1-propyl-1H-imidazole-4-carboxamide is unique due to the presence of both an amino group and a propyl group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-amino-1-propylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-11-4-10-5(6(11)8)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVONFJCKVYNYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30491745
Record name 5-Amino-1-propyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61507-88-8
Record name 5-Amino-1-propyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-2-cyanoacetamide (2.8 g, 0.0282 mol), trimethylorthoformate (3.4 g, 0.0321 mol) and acetonitrile (55 ml) was heated under reflux for 0.75 hour, then allowed to cool. n-Propylamine (1.8 g, 0.0305 mol) was then added dropwise, and the resulting mixture stirred at ambient temperature for 36 hours. The solid which precipitated was collected by filtration and crystallised from methanol to give the title compound as a colourless solid (2.9 g, 61%), m.p. 241°-243° C. Found: C,49.67; H,7.15; N,33.64. C7 H12N4O requires C,49.98; H,7.19; N,33.31%.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Yield
61%

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